2-tert-Butylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

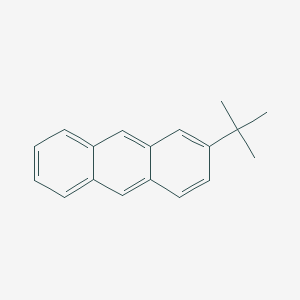

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPXZSIKOVBSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066419 | |

| Record name | 2-tert-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18801-00-8 | |

| Record name | 2-tert-Butylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18801-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018801008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 2-tert-Butylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known photophysical and electrochemical properties of 2-tert-Butylanthracene. Due to a scarcity of specific experimental data for this particular substituted anthracene in publicly available literature, this document focuses on the foundational properties of the parent anthracene molecule as a reference point. It further outlines the standard experimental protocols used to determine these key characteristics for aromatic compounds. This guide is intended to serve as a foundational resource for researchers, enabling them to design experiments to characterize this compound and similar derivatives.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science, organic electronics, and pharmaceutical development due to their unique electronic and photophysical properties. The introduction of substituents, such as a tert-butyl group, onto the anthracene core can significantly modulate these properties, influencing factors like solubility, crystal packing, and electronic behavior. This compound, a specific isomer, is a valuable compound for such investigations. However, a comprehensive, publicly available dataset of its photophysical and electrochemical parameters is currently lacking. This guide aims to bridge this gap by providing the theoretical framework and experimental methodologies necessary for its characterization.

Molecular Structure

The fundamental structure of this compound consists of a linear arrangement of three fused benzene rings, with a tert-butyl group attached to the second carbon atom.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. These properties are crucial for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Table 1: Photophysical Properties of Anthracene

| Property | Value | Solvent |

| Absorption Maximum (λabs) | ~355 nm, ~375 nm, ~395 nm | Cyclohexane |

| Emission Maximum (λem) | ~380 nm, ~400 nm, ~425 nm | Cyclohexane |

| Fluorescence Quantum Yield (ΦF) | 0.27 - 0.36 | Ethanol, Cyclohexane |

| Fluorescence Lifetime (τF) | ~4-5 ns | Various |

Note: These values are approximate and can vary depending on the solvent and experimental conditions.

The tert-butyl group in this compound is an electron-donating group, which is expected to cause a slight red-shift (shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted anthracene. The bulky nature of the tert-butyl group may also influence the fluorescence quantum yield and lifetime by affecting non-radiative decay pathways.

Electrochemical Properties

The electrochemical properties of a molecule, particularly its oxidation and reduction potentials, provide insight into its electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical for designing materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Specific electrochemical data for this compound is not readily found in the surveyed literature. However, studies on substituted anthracenes indicate that the introduction of an electron-donating group like a tert-butyl group generally lowers the oxidation potential, making the molecule easier to oxidize.

Table 2: Estimated Electrochemical Properties of this compound

| Property | Estimated Value (vs. Fc/Fc+) |

| Oxidation Potential (Eox) | Expected to be slightly lower than anthracene |

| Reduction Potential (Ered) | Expected to be similar to or slightly more negative than anthracene |

Experimental Protocols

To obtain precise quantitative data for this compound, the following standard experimental protocols are recommended.

Photophysical Measurements

5.1.1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light that a molecule absorbs.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

5.1.2. Fluorescence Spectroscopy

This technique measures the light emitted by a molecule after it has absorbed light.

Caption: Workflow for Fluorescence Spectroscopy.

Electrochemical Measurements

5.2.1. Cyclic Voltammetry (CV)

CV is a powerful technique for determining the oxidation and reduction potentials of a molecule.

Navigating the Behavior of 2-tert-Butylanthracene: A Technical Guide to its Solubility and Stability in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of aromatic compounds is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-tert-Butylanthracene in organic solvents, addressing a critical knowledge gap for its application in various scientific endeavors.

While specific quantitative solubility and stability data for this compound remains scarce in publicly available literature, this guide synthesizes foundational principles, analogous data from related compounds, and detailed experimental protocols to empower researchers in their work with this compound. A commercially available solution of this compound in toluene with a concentration of 1000 µg/mL is noted, which serves as a reference point for its solubility in that specific solvent.[1]

Core Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound, a substituted polycyclic aromatic hydrocarbon (PAH), is an essentially non-polar molecule. This characteristic dictates its solubility behavior in various organic solvents.

Qualitative Solubility Predictions:

-

High Solubility: Expected in non-polar and weakly polar aprotic solvents such as toluene, benzene, xylenes, hexane, cyclohexane, diethyl ether, and chlorinated solvents like dichloromethane and chloroform. The non-polar nature of these solvents can effectively overcome the intermolecular forces in the solid this compound.

-

Moderate to Low Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). While these solvents have some non-polar character, their polarity will limit their ability to dissolve the non-polar this compound.

-

Insolubility: Expected in polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network in these solvents will not be favorably disrupted to accommodate the non-polar solute.

Stability of this compound

The stability of this compound is influenced by factors such as light, heat, and the presence of oxidizing agents. The anthracene core is susceptible to degradation, particularly through photooxidation.

Potential Degradation Pathways:

Similar to its parent compound, anthracene, this compound is expected to undergo photooxidation in the presence of light and oxygen. This process typically leads to the formation of endoperoxides, which can further transform into anthraquinones. The primary degradation product would likely be 2-tert-butylanthraquinone. The stability of other PAHs has been studied, and it's known that they can undergo transformations when exposed to light in organic solvents.[2]

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are provided as a guide for determining the solubility and stability of this compound.

Determination of Solubility

A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method.

Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

-

Analysis of Supernatant: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Quantification: Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

-

Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Determination of Stability

To assess the stability of this compound in a given solvent, a time-course study under controlled conditions is recommended.

Experimental Workflow for Stability Assessment

References

- 1. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 2-tert-Butylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-Butylanthracene, a substituted polycyclic aromatic hydrocarbon. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct quantitative spectral data from primary sources is proprietary and held in spectral databases, this document compiles expected spectroscopic characteristics based on established principles and data for analogous compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on its chemical structure and typical spectroscopic values for its constituent functional groups. For definitive analysis, it is recommended to consult spectral databases such as SpectraBase, the NIST Chemistry WebBook, or purchase a certified reference standard.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.5 - 7.8 | Multiplet | 5H | Aromatic Protons (Anthracene Core) |

| ~ 7.5 - 7.3 | Multiplet | 4H | Aromatic Protons (Anthracene Core) |

| ~ 1.4 | Singlet | 9H | tert-Butyl Protons |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 145 | Quaternary Carbon (C-2, attached to tert-butyl group) |

| ~ 132 - 122 | Aromatic CH and Quaternary Carbons (Anthracene Core) |

| ~ 35.0 | Quaternary Carbon (tert-Butyl) |

| ~ 31.5 | Methyl Carbons (tert-Butyl) |

Solvent: CDCl₃. Proton-decoupled.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2870 | Strong | Alkyl C-H Stretch (tert-Butyl) |

| 1625 - 1600, 1500 - 1450 | Medium to Weak | Aromatic C=C Ring Stretching |

| 1465, 1370 | Medium | C-H Bending (tert-Butyl) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| λ_max_ (nm) | Solvent | Assignment |

| ~ 255 | Ethanol/Hexane | π → π* Transition |

| ~ 340 | Ethanol/Hexane | π → π* Transition |

| ~ 360 | Ethanol/Hexane | π → π* Transition |

| ~ 380 | Ethanol/Hexane | π → π* Transition |

Note: The absorption maxima are expected to be slightly red-shifted compared to unsubstituted anthracene due to the electron-donating effect of the tert-butyl group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and list the peak positions for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the absorption bands to specific functional group vibrations.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure that the absorbance is within the linear range of the instrument (generally below 1.5 AU).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample from approximately 200 to 600 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max_).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualizations

The following diagrams illustrate the general workflows for obtaining the spectroscopic data described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-(tert-butyl)anthracene (CAS Number: 18801-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(tert-butyl)anthracene (CAS No. 18801-00-8). This polycyclic aromatic hydrocarbon is noted for its significant photophysical properties, which make it a valuable component in the development of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and as a fluorescent probe. This document summarizes its key characteristics, outlines general experimental protocols for its synthesis and characterization, and lists commercial suppliers. Notably, a review of the current scientific literature reveals no established role for 2-(tert-butyl)anthracene in biological signaling pathways.

Core Properties of 2-(tert-butyl)anthracene

2-(tert-butyl)anthracene is a solid, crystalline compound at room temperature. The introduction of the tert-butyl group to the anthracene core influences its solubility and photophysical characteristics.[1]

Chemical and Physical Data

The fundamental chemical and physical properties of 2-(tert-butyl)anthracene are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 18801-00-8 | [2][3][4] |

| Molecular Formula | C₁₈H₁₈ | [2][4] |

| Molecular Weight | 234.34 g/mol | [2][4] |

| IUPAC Name | 2-tert-butylanthracene | [2][3] |

| Physical State | Solid, powder to crystal | [1] |

| Melting Point | 146-148 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene and toluene. | [1] |

| Appearance | White to light yellow solid |

Spectroscopic Data

Key identifiers from spectroscopic and computational analyses are provided below.

| Identifier | Value | References |

| InChI Key | WBPXZSIKOVBSAS-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-(tert-butyl)anthracene can be achieved through electrophilic substitution reactions on the anthracene core. A common method involves the Friedel-Crafts alkylation of anthracene with a tert-butylating agent in the presence of a catalyst.

General Synthesis Protocol: Friedel-Crafts Alkylation

A general protocol for the tert-butylation of anthracene, which can be adapted for the synthesis of 2-(tert-butyl)anthracene, involves the use of zeolite catalysts.[6]

Materials:

-

Anthracene

-

tert-butanol (or isobutylene)

-

HY Zeolite or Cerium-modified HY catalyst

-

Solvent (e.g., a high-boiling point hydrocarbon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Equipment for product purification (e.g., column chromatography, recrystallization)

Methodology:

-

Catalyst Activation: The zeolite catalyst is typically activated by heating under vacuum to remove adsorbed water.

-

Reaction Setup: Anthracene and the chosen solvent are added to a round-bottom flask equipped with a stirrer and a condenser.

-

Catalyst Addition: The activated zeolite catalyst is added to the reaction mixture.

-

Alkylation: The tert-butylating agent (e.g., tert-butanol) is added to the flask, and the mixture is heated to the desired reaction temperature with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to yield pure 2-(tert-butyl)anthracene.

A logical workflow for a typical synthesis and purification process is depicted in the following diagram.

Caption: A flowchart illustrating the general steps for the synthesis and purification of 2-(tert-butyl)anthracene.

Applications in Organic Electronics and Fluorescence

The photophysical properties of 2-(tert-butyl)anthracene and its derivatives make them promising candidates for applications in organic electronics and as fluorescent probes.[1][7] Anthracene derivatives are known for their high fluorescence quantum yields and are utilized as emitters in OLEDs.[1][8]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, anthracene derivatives can be used as the emissive layer. The bulky tert-butyl group can help to prevent intermolecular interactions, which can quench fluorescence in the solid state.

General Experimental Protocol for OLED Fabrication:

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Layer Deposition: Thin films of the hole injection layer, hole transport layer, emissive layer (containing the anthracene derivative), electron transport layer, and cathode are deposited sequentially onto the ITO substrate via thermal evaporation under high vacuum.

-

Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

-

Characterization: The performance of the OLED is evaluated by measuring its current-voltage-luminance characteristics and electroluminescence spectra.

The following diagram outlines the typical layered structure of an OLED incorporating an anthracene derivative.

Caption: A diagram showing the typical multilayer structure of an Organic Light-Emitting Diode (OLED).

Fluorescence Spectroscopy

The fluorescent properties of 2-(tert-butyl)anthracene can be characterized using fluorescence spectroscopy.

General Experimental Protocol for Fluorescence Measurement:

-

Sample Preparation: A dilute solution of 2-(tert-butyl)anthracene is prepared in a suitable solvent (e.g., cyclohexane or toluene).

-

Instrumentation: A spectrofluorometer is used for the measurements.

-

Excitation and Emission Spectra: The excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. The emission spectrum is recorded by exciting the sample at a fixed wavelength and scanning the emission wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

The process of fluorescence characterization is illustrated in the workflow diagram below.

Caption: A workflow diagram for the characterization of the fluorescent properties of 2-(tert-butyl)anthracene.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield any studies implicating 2-(tert-butyl)anthracene in specific biological signaling pathways. Its primary area of research and application is in materials science and photophysics. It is important to distinguish this compound from tert-butylhydroquinone (tBHQ), a structurally different molecule with known effects on cellular signaling, such as the Nrf2 pathway.

Suppliers

2-(tert-butyl)anthracene is commercially available from a number of chemical suppliers. The purity and quantity can vary, so it is advisable to consult the respective company's specifications.

| Supplier | Purity |

| ChemScene | ≥98% |

| CymitQuimica | 98%+ |

| Santa Cruz Biotechnology | Research Grade |

| TCI Chemicals | >98.0% (GC) |

| Sigma-Aldrich | Research Grade |

| Fluorochem | 98%+ (GC-MS) |

Conclusion

2-(tert-butyl)anthracene is a well-characterized polycyclic aromatic hydrocarbon with significant potential in the field of organic electronics and fluorescence applications. Its synthesis is achievable through established organic chemistry methodologies, and its photophysical properties make it a compound of interest for the development of advanced materials. Currently, there is no evidence to suggest its involvement in biological signaling pathways, and its study remains firmly in the realm of materials science. This guide provides a foundational resource for researchers interested in the properties and applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tert-Butylation of naphthalene by tertiary butanol over HY zeolite and cerium-modified HY catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Health and Safety Technical Guide: 2-tert-Butylanthracene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. The health and safety information for 2-tert-Butylanthracene is incomplete and contains significant discrepancies across various sources. Extreme caution should be exercised when handling this chemical. Users are strongly advised to consult original Safety Data Sheets (SDS) from their suppliers and conduct a thorough risk assessment before use.

Executive Summary

This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene. This guide provides a comprehensive overview of the available health and safety information for this compound. A critical finding of this review is the significant lack of definitive toxicological data and conflicting hazard classifications from different suppliers. While some sources indicate the substance is not hazardous, others classify it as harmful or even highly toxic. Therefore, a conservative approach to handling and personal protection is strongly recommended until its toxicological profile is more thoroughly understood. This guide summarizes the known physical and chemical properties, presents the conflicting hazard information, outlines recommended safety precautions based on a worst-case scenario, and discusses the environmental impact by drawing comparisons with the parent compound, anthracene.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. Key toxicological parameters such as boiling point and flash point are not well-documented in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₈ | --INVALID-LINK-- |

| Molecular Weight | 234.34 g/mol | --INVALID-LINK-- |

| CAS Number | 18801-00-8 | --INVALID-LINK-- |

| Appearance | Light yellow powder/solid | Various SDS |

| Melting Point | 145 - 149 °C | Various SDS |

| Boiling Point | No information available | Various SDS |

| Flash Point | No information available | Various SDS |

| Solubility | Insoluble in water | Inferred from PAH properties |

Hazard Identification and Classification

There is a significant and critical discrepancy in the GHS classification of this compound among chemical suppliers. There is no harmonized classification available from the European Chemicals Agency (ECHA). This lack of consensus underscores the need for extreme caution.

Conflicting GHS Classifications:

-

Source 1 (e.g., PubChem aggregator): States that the chemical does not meet GHS hazard criteria based on notifications from multiple companies.[1]

-

Source 2 (e.g., Fluorochem): Classifies the substance with the GHS07 pictogram (Harmful/Irritant) and the signal word "Warning," with hazard statements including H302 (Harmful if swallowed).[2]

-

Source 3 (e.g., a Sigma-Aldrich SDS for a related product): While not for the pure substance, an SDS for a solution containing this compound indicates high toxicity with GHS06 (Toxic) and GHS09 (Hazardous to the aquatic environment) pictograms, and hazard statements H310 + H330 (Fatal in contact with skin or if inhaled) and H411 (Toxic to aquatic life with long lasting effects).

Given these conflicting reports, it is prudent to handle this compound as a substance with high potential toxicity until definitive data becomes available.

Table 2: Summary of GHS Hazard Classifications (Conflicting Information)

| Hazard Class | GHS Classification (Source 1) | GHS Classification (Source 2) | GHS Classification (Source 3 - related product) |

| Acute Oral Toxicity | Not Classified | Category 4 (Harmful if swallowed) | Not specified |

| Acute Dermal Toxicity | Not Classified | Not Classified | Category 1 (Fatal in contact with skin) |

| Acute Inhalation Toxicity | Not Classified | Not Classified | Category 2 (Fatal if inhaled) |

| Skin Corrosion/Irritation | Not Classified | Not Classified | Not specified |

| Serious Eye Damage/Irritation | Not Classified | Not Classified | Not specified |

| Aquatic Hazard (Acute) | Not Classified | Not Classified | Category 2 |

| Aquatic Hazard (Chronic) | Not Classified | Not Classified | Category 2 (Toxic to aquatic life with long lasting effects) |

Toxicological Information

There is a notable absence of quantitative toxicological data for this compound in the public domain. Safety data sheets consistently report "no data available" for acute toxicity endpoints.

Table 3: Acute Toxicity Data for this compound

| Endpoint | Route | Species | Value |

| LD50 | Oral | Not available | No data available |

| LD50 | Dermal | Not available | No data available |

| LC50 | Inhalation | Not available | No data available |

Due to the lack of specific data, a read-across approach using data from the parent compound, anthracene, may provide some insight, although this should be interpreted with caution. Anthracene itself is not classified as a human carcinogen (IARC Group 3), but it can be phototoxic.[3] The toxicological properties of alkylated anthracenes can differ from the parent compound.

Experimental Protocols

No specific experimental protocols for the toxicological testing of this compound have been identified. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) would be applicable for determining its toxicological profile.

Acute Oral Toxicity (OECD Test Guideline 423)

This method involves the administration of the test substance to a group of rodents at one of a series of fixed dose levels. The procedure is a stepwise process where the results from a single dose group determine the next dose level. The objective is to identify a dose that causes mortality or clear signs of toxicity, allowing for classification into a GHS category.

Acute Dermal Toxicity (OECD Test Guideline 402)

In this test, the substance is applied to a small area of the skin of an animal (typically a rabbit or rat) for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period. This test would be critical to perform to resolve the conflicting dermal toxicity classifications.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline describes a method for assessing the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period. Observations for toxicity and mortality are made during and after exposure.

Aquatic Toxicity

Standard OECD guidelines for testing the toxicity to aquatic organisms would be employed:

-

Fish, Acute Toxicity Test (OECD 203): To determine the LC50 in fish over a 96-hour exposure.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): To determine the EC50 for immobilization of Daphnia magna over a 48-hour exposure.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): To determine the EC50 for the inhibition of growth of a selected algal species over a 72-hour period.

Handling, Storage, and Personal Protective Equipment (PPE)

Given the conflicting hazard data, a conservative approach to handling and storage is essential. The following recommendations are based on the potential for high toxicity.

Handling

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE when handling this compound.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures

The following diagram illustrates a general workflow for handling a spill of this compound.

Environmental Information

Specific ecotoxicological data for this compound is not available. However, based on the classification from one supplier ("Toxic to aquatic life with long lasting effects") and data from the parent compound, it should be considered hazardous to the aquatic environment.

Read-Across from Anthracene:

-

Toxicity: Anthracene is known to be toxic to aquatic life, with 96-hour LC50 values for freshwater fish ranging from 1.3 to 46 µg/L. It can also inhibit the growth of freshwater microalgae, with EC50 values reported in the low mg/L range.[4]

-

Persistence and Bioaccumulation: As a PAH, this compound is expected to be persistent in the environment and have the potential to bioaccumulate.

-

Mobility: Due to its low water solubility, it is expected to adsorb to soil and sediment.

Environmental Precautions:

-

Do not allow to enter drains, sewers, or waterways.

-

Dispose of in accordance with environmental regulations.

Conclusion

The available health and safety information for this compound is alarmingly inconsistent and incomplete. The conflicting GHS classifications, ranging from non-hazardous to fatally toxic, and the absence of quantitative toxicological data, necessitate a highly cautious approach. Researchers, scientists, and drug development professionals must prioritize a comprehensive, site-specific risk assessment before handling this compound. The safety recommendations provided in this guide are based on a conservative interpretation of the available data. Further toxicological and ecotoxicological testing is urgently needed to establish a definitive hazard profile for this compound.

References

The Advent and Evolution of Tert-Butyl Substituted Polycyclic Aromatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of multiple fused aromatic rings, have long been a subject of intense scientific scrutiny due to their unique electronic properties and diverse applications. The introduction of sterically demanding substituents, such as the tert-butyl group, onto the PAH scaffold has profound effects on their physicochemical properties, leading to a new class of molecules with tailored characteristics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of tert-butyl substituted PAHs, offering valuable insights for researchers in materials science, organic chemistry, and drug development.

Historical Perspective and Discovery

The journey into tert-butyl substituted PAHs is intrinsically linked to the development of Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877. This reaction provided a direct method to introduce alkyl groups onto aromatic rings. While the early focus of Friedel-Crafts reactions was on simpler aromatic systems, the extension of this methodology to polycyclic aromatic hydrocarbons was a natural progression.

The first documented syntheses of tert-butyl substituted PAHs appear in the mid-20th century. Early studies on the alkylation of naphthalene and other simple PAHs laid the groundwork for understanding the regioselectivity and steric influences of the bulky tert-butyl group. For instance, the tert-butylation of naphthalene was investigated as a route to produce 2,6-di-tert-butylnaphthalene, a key monomer for the high-performance polymer polyethylene naphthalate (PEN).

A notable early investigation into the tert-butylation of a larger PAH was the alkylation of anthracene with tert-butyl alcohol, which was found to yield 2-tert-butylanthracene along with 2,6- and 2,7-di-tert-butylanthracene isomers[1]. These early explorations were crucial in demonstrating that the introduction of the bulky tert-butyl group was not only feasible but also offered a means to manipulate the substitution patterns and, consequently, the properties of the parent PAHs.

Synthesis and Experimental Protocols

The primary method for the synthesis of tert-butyl substituted PAHs remains the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction typically involves the reaction of a PAH with a tert-butylating agent in the presence of a Lewis acid catalyst. Common tert-butylating agents include tert-butyl chloride, tert-butyl alcohol, and isobutylene.

General Experimental Protocol for Friedel-Crafts Tert-Butylation of a Polycyclic Aromatic Hydrocarbon

This protocol provides a general framework for the synthesis of tert-butylated PAHs. Specific modifications to reactants, catalysts, solvents, and reaction conditions may be necessary depending on the specific PAH and desired product.

Materials:

-

Polycyclic aromatic hydrocarbon (e.g., naphthalene, anthracene, pyrene)

-

Tert-butylating agent (e.g., tert-butyl chloride, tert-butyl alcohol)

-

Anhydrous Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

-

Silica gel for column chromatography

-

Hexane and other solvents for chromatography

Procedure:

-

Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride) is assembled. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant and Catalyst Charging: The polycyclic aromatic hydrocarbon and the anhydrous solvent are added to the flask. The mixture is stirred until the PAH dissolves. The flask is then cooled in an ice bath to 0-5 °C. The anhydrous Lewis acid catalyst is added portion-wise to the stirred solution, ensuring the temperature remains low.

-

Addition of Alkylating Agent: The tert-butylating agent, dissolved in a small amount of the anhydrous solvent, is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 30-60 minutes. The reaction temperature should be carefully monitored and maintained.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at a specific temperature (ranging from 0 °C to room temperature or higher, depending on the reactivity of the PAH) for a designated time (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow addition of crushed ice and dilute hydrochloric acid to decompose the Lewis acid complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel, to yield the pure tert-butyl substituted PAH.

Example Protocol: Synthesis of 2,7-di-tert-butylnaphthalene

This protocol is an adaptation of known procedures for the synthesis of di-tert-butylnaphthalenes[2].

Materials:

-

Naphthalene (12.8 g, 0.1 mol)

-

tert-Butyl chloride (27.8 g, 0.3 mol)

-

Anhydrous aluminum chloride (4.0 g, 0.03 mol)

-

Anhydrous carbon disulfide (200 mL)

Procedure:

-

In a 500 mL three-necked flask, a solution of naphthalene in carbon disulfide is prepared.

-

The flask is cooled to 0 °C, and anhydrous aluminum chloride is added in portions.

-

A solution of tert-butyl chloride in carbon disulfide is added dropwise over 1 hour.

-

The reaction mixture is stirred at 0-5 °C for 4 hours and then at room temperature for 12 hours.

-

The reaction is quenched by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

After removal of the solvent, the crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2,7-di-tert-butylnaphthalene.

Quantitative Data on Physicochemical Properties

The introduction of one or more tert-butyl groups significantly alters the physicochemical properties of PAHs. The bulky nature of the tert-butyl group can disrupt π-π stacking, increase solubility in organic solvents, and influence melting and boiling points. The following tables summarize key quantitative data for selected tert-butyl substituted PAHs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (XLogP3) |

| 1-tert-Butylnaphthalene | C₁₄H₁₆ | 184.28 | - | - | 5.2 |

| 2-tert-Butylnaphthalene | C₁₄H₁₆ | 184.28 | - | - | 5.2 |

| 2,6-Di-tert-butylnaphthalene | C₁₈H₂₄ | 240.39 | 175-177 | - | - |

| This compound | C₁₈H₁₈ | 234.34 | 148-150 | - | - |

| 2,6-Di-tert-butylanthracene | C₂₂H₂₆ | 290.45 | - | - | - |

| 9-Butylphenanthrene | C₁₈H₁₈ | 234.34 | 136.33 | 412.69 | 5.336 |

| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| 1-tert-Butylnaphthalene | 1.45 (s, 9H, t-Bu) | 35.1 (C(CH₃)₃), 31.6 (C(CH₃)₃) | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2960), C=C stretch (~1600, 1500) |

| This compound | 1.48 (s, 9H, t-Bu) | 35.2 (C(CH₃)₃), 31.7 (C(CH₃)₃) | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2960), C=C stretch (~1620, 1450) |

Note: Spectroscopic data can vary depending on the solvent and instrument used. The data presented here are representative values.

Applications in Research and Development

The unique properties imparted by the tert-butyl group have led to the exploration of these substituted PAHs in various fields.

Organic Electronics

The steric bulk of tert-butyl groups can prevent close packing of PAH molecules in the solid state. This disruption of intermolecular interactions can lead to materials with amorphous character, which is often desirable for the fabrication of organic light-emitting diodes (OLEDs) to prevent crystallization and improve device stability. Tert-butylated PAHs are investigated as hole-transporting materials and as hosts for emissive dopants in OLEDs[3][4][5][6]. The tert-butyl groups can also enhance the solubility of the PAHs, facilitating their processing from solution for large-area device fabrication.

Liquid Crystals

The rigid, planar core of a PAH combined with flexible alkyl chains can give rise to liquid crystalline behavior. The introduction of tert-butyl groups can influence the mesophase behavior and transition temperatures of these materials[7][8]. By carefully designing the substitution pattern, it is possible to create novel liquid crystalline materials with specific optical and electronic properties for applications in displays and sensors.

Chemical Synthesis and Catalysis

Tert-butylated PAHs serve as important intermediates in the synthesis of more complex molecules. The tert-butyl group can act as a bulky protecting group or a directing group in subsequent chemical transformations. Furthermore, their unique steric and electronic properties make them interesting ligands for the development of novel catalysts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Alkylation of anthracene by tert-butyl alcohol (Journal Article) | OSTI.GOV [osti.gov]

- 2. 2,7-DI-TERT-BUTYLNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Liquid-crystalline compounds with lateral aromatic branches | Scilit [scilit.com]

- 8. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-tert-Butylanthracene

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-tert-Butylanthracene, a valuable building block in the development of advanced materials and pharmaceutical intermediates.[1] The described methodology is based on the Friedel-Crafts alkylation of anthracene, a robust and widely utilized reaction for forming carbon-carbon bonds on aromatic rings.[2][3] This protocol is intended for researchers and scientists in organic chemistry and drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.

Introduction

This compound is an alkylated aromatic hydrocarbon with significant applications in organic synthesis. Its bulky tert-butyl group can influence the electronic and physical properties of molecules into which it is incorporated, making it a key intermediate in the synthesis of specialized organic compounds.[1] The most common and effective method for its preparation is the Friedel-Crafts alkylation of anthracene.[2][3][4] This reaction involves the electrophilic substitution of a hydrogen atom on the anthracene ring with a tert-butyl group, typically derived from a tert-butyl halide or alcohol in the presence of a Lewis acid catalyst.[3][5] This document outlines a reliable protocol for this synthesis, including reagent quantities, reaction conditions, and purification procedures.

Reaction Scheme

The synthesis of this compound is achieved via the Friedel-Crafts alkylation of anthracene with tert-butyl chloride, catalyzed by anhydrous aluminum chloride.

Reaction:

Anthracene + tert-Butyl chloride --(AlCl₃)--> this compound + HCl

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| Anthracene | 99% | Sigma-Aldrich | 120-12-7 |

| tert-Butyl chloride | 98% | Alfa Aesar | 507-20-0 |

| Anhydrous Aluminum Chloride | 99.99% | Acros Organics | 7446-70-0 |

| Dichloromethane (DCM) | Anhydrous, 99.8% | Fisher Scientific | 75-09-2 |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | J.T. Baker | 7647-01-0 |

| Sodium Bicarbonate | Saturated aqueous solution | EMD Millipore | 144-55-8 |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | VWR | 7757-82-6 |

| Diethyl Ether | ACS Grade | Avantor | 60-29-7 |

| Hexane | ACS Grade | Macron | 110-54-3 |

3.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

FT-IR and ¹H NMR spectrometers

3.3. Reaction Procedure

-

Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add anthracene (10.0 g, 56.1 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the anthracene is fully dissolved.

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (8.2 g, 61.5 mmol) to the stirred solution. The addition should be slow to control the exothermic reaction.

-

Addition of Alkylating Agent: In the dropping funnel, place a solution of tert-butyl chloride (6.2 mL, 56.1 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4 hours at room temperature.

-

Work-up:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 50 mL of cold 2 M hydrochloric acid to decompose the aluminum chloride complex.[4]

-

Transfer the mixture to a 500 mL separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 2 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with hexane.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a solid.

-

3.4. Characterization Data

| Property | Value |

| Appearance | White to light yellow powder/crystals[1][6] |

| Molecular Formula | C₁₈H₁₈[6][7] |

| Molecular Weight | 234.34 g/mol [6][7] |

| Melting Point | 146-148 °C[6] |

| Boiling Point | ~376 °C (estimated)[1] |

| CAS Number | 18801-00-8[6][7] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

tert-Butyl Chloride: Flammable liquid and vapor. Keep away from heat and open flames.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations involving this solvent should be performed in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

-

The quenching of the reaction with acid is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

Discussion

The Friedel-Crafts alkylation is a powerful tool for the synthesis of alkylated arenes. However, there are some limitations to consider. Polyalkylation is a common side reaction, as the product is often more reactive than the starting material.[4] In this protocol, using a 1:1 molar ratio of anthracene to tert-butyl chloride helps to minimize the formation of di- and poly-tert-butylated products. The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a stable tertiary carbocation, reducing the likelihood of carbocation rearrangements that can occur with primary alkyl halides.[3][5] The purification by column chromatography is crucial to isolate the desired 2-substituted isomer from other potential isomers and byproducts. The final product should be characterized by standard analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity.

Conclusion

This document provides a detailed and reliable protocol for the synthesis of this compound via Friedel-Crafts alkylation. By following the outlined procedures for reaction setup, execution, and purification, researchers can effectively synthesize this important chemical intermediate for a variety of applications in research and development. Adherence to the safety precautions is essential for the safe execution of this experiment.

References

- 1. nbinno.com [nbinno.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cerritos.edu [cerritos.edu]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 2-(TERT-BUTYL)ANTHRACENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-tert-Butylanthracene as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylanthracene is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with intrinsic fluorescent properties. The introduction of a bulky, lipophilic tert-butyl group can modulate its photophysical characteristics and cellular localization, making it a potential candidate for use as a fluorescent probe in various biological applications. Its hydrophobic nature suggests a propensity to partition into nonpolar environments, such as lipid droplets and cellular membranes.

These application notes provide a comprehensive guide for the characterization and utilization of this compound as a fluorescent probe for cellular imaging and as a potential marker in drug development research. The protocols outlined below are intended to serve as a starting point for researchers to experimentally determine the specific properties of this compound and to develop tailored applications.

Photophysical Properties

| Property | Anthracene (Reference) | This compound (Expected) |

| Excitation Maximum (λex) | ~356 nm | Expected in the UV-A range (~360-370 nm) |

| Emission Maximum (λem) | ~397 nm | Expected in the blue region (~400-410 nm) |

| Quantum Yield (Φf) | 0.27 in ethanol[1] | To be determined experimentally |

| Fluorescence Lifetime (τ) | ~4-5 ns in various solvents | To be determined experimentally |

| Molar Mass | 178.23 g/mol | 234.34 g/mol [2][3] |

| Chemical Formula | C₁₄H₁₀ | C₁₈H₁₈[2][3] |

| CAS Number | 120-12-7 | 18801-00-8[2][3][4][5] |

Potential Applications

-

Visualization of Lipid Droplets: The hydrophobic nature of this compound likely promotes its accumulation in the neutral lipid core of lipid droplets, enabling their visualization and tracking in live or fixed cells.

-

Membrane Staining and Polarity Sensing: The probe may intercalate into cellular membranes. Changes in its fluorescence emission could correspond to alterations in membrane polarity or fluidity, a phenomenon known as solvatochromism.

-

General Cytoplasmic Staining: Depending on its partitioning coefficient, the probe might provide general staining of the cytoplasm and other membranous organelles.

-

Marker in Drug Delivery Systems: Due to its hydrophobicity, this compound could be encapsulated within nanocarriers for drug delivery. Its fluorescence would allow for the tracking and visualization of the delivery vehicle.

Experimental Protocols

Characterization of Photophysical Properties

This protocol describes the steps to determine the fundamental photophysical properties of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, DMSO)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence lifetime spectrometer (optional)

-

Anthracene (as a reference standard)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Store protected from light at -20°C.

-

Determination of Excitation and Emission Spectra:

-

Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent.

-

Using the spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength (e.g., 410 nm) and scanning a range of excitation wavelengths (e.g., 300-400 nm).

-

Identify the wavelength of maximum excitation (λex).

-

Perform an emission scan by setting the excitation to the determined λex and scanning a range of emission wavelengths (e.g., 380-500 nm).

-

Identify the wavelength of maximum emission (λem).

-

-

Determination of Molar Absorptivity:

-

Prepare a series of dilutions of the stock solution in the chosen solvent.

-

Measure the absorbance of each dilution at the λex using a UV-Vis spectrophotometer.

-

Plot absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

-

-

Determination of Fluorescence Quantum Yield (Relative Method):

-

Use a standard with a known quantum yield in the same solvent (e.g., anthracene in ethanol, Φf = 0.27).

-

Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Adjust concentrations to have similar absorbance values (ideally < 0.1 to avoid inner filter effects).

-

Measure the integrated fluorescence intensity of both solutions.

-

Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Caption: Workflow for characterizing the photophysical properties of this compound.

Live Cell Staining and Imaging Protocol

This protocol provides a general procedure for staining live cells with this compound. Optimization of concentration and incubation time is crucial for each cell type.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

This compound stock solution (1 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI/UV filter)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Probe Working Solution: Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete culture medium or serum-free medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically by testing a range of concentrations.

-

Staining: Remove the culture medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Note: Incubation time should be optimized.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

-

Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Proceed with fluorescence microscopy.

-

Excitation: Use an excitation wavelength appropriate for the probe (e.g., ~365 nm).

-

Emission: Collect the emission signal in the blue region of the spectrum (e.g., 400-450 nm).

-

Controls: Image unstained cells (autofluorescence control) and vehicle-treated (e.g., DMSO-only) cells to determine background fluorescence levels.

-

Phototoxicity: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

-

Caption: A generalized workflow for staining and imaging live cells with this compound.

Co-localization with Organelle-Specific Dyes

To determine the subcellular localization of this compound, co-staining with commercially available organelle-specific fluorescent dyes is recommended.

Materials:

-

Cells stained with this compound (from Protocol 2)

-

Organelle-specific fluorescent probes (e.g., Nile Red for lipid droplets, MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum)

-

Confocal laser scanning microscope

Procedure:

-

Follow the manufacturer's protocol for staining cells with the desired organelle-specific dye.

-

If compatible, co-incubate the cells with both this compound and the organelle-specific dye. Otherwise, perform sequential staining.

-

Acquire images in separate channels for this compound and the co-stain.

-

Merge the images to assess the degree of co-localization. Quantitative analysis can be performed using image analysis software to calculate correlation coefficients (e.g., Pearson's or Manders').

Application in Drug Development

In the context of drug development, fluorescent probes can serve as valuable tools for visualizing drug delivery pathways and understanding drug-cell interactions.

Potential Use Cases:

-

Tracking of Hydrophobic Drug Carriers: this compound can be co-encapsulated with a hydrophobic drug in a nanocarrier (e.g., liposomes, polymeric nanoparticles). The fluorescence of the probe can then be used to track the biodistribution and cellular uptake of the carrier.

-

Monitoring Drug Release: If the fluorescence of this compound is quenched within the nanocarrier and de-quenched upon release, it could potentially be used to monitor drug release kinetics within cells. This would require careful characterization of its fluorescence behavior in the encapsulated and free states.

-

High-Throughput Screening: Changes in cellular lipid content or membrane properties can be associated with drug efficacy or toxicity. A probe like this compound could potentially be used in high-throughput screening assays to identify compounds that alter these cellular features.

Caption: Conceptual pathway for using this compound to track drug delivery nanocarriers.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

These application notes and protocols are provided as a general guide. Researchers must perform their own experiments to validate and optimize the use of this compound for their specific applications. The photophysical properties and cellular behavior of this compound may vary depending on the experimental conditions, including solvent, cell type, and instrumentation.

References

Application of 2-tert-Butylanthracene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives are a significant class of organic materials utilized in the development of organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, a critical component for full-color displays and white lighting applications. The introduction of bulky substituents, such as the tert-butyl group, to the anthracene core can enhance the material's properties by improving solubility, thermal stability, and inhibiting crystallization in thin films, which is crucial for device longevity and performance.

This document provides detailed application notes and protocols for the use of 2-tert-butylanthracene derivatives in the fabrication of OLEDs. While data on the parent this compound is limited in the context of modern OLEDs, extensive research has been conducted on its more complex derivatives. This guide will focus on a representative derivative, 4-(2,6-di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline (TPA-TAn-DMAC), which has demonstrated high efficiency as a deep-blue emitter.

Photophysical and Electroluminescent Properties

The photophysical properties of anthracene derivatives are central to their function in OLEDs. The tert-butyl substitution helps in maintaining high photoluminescence quantum yields in the solid state by preventing aggregation-caused quenching.

Table 1: Photophysical Properties of a Representative this compound Derivative.

| Compound | Solvent/State | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Photoluminescence Quantum Yield (PLQY) |

| TPA-TAn-DMAC | Neat Film | Not Reported | Deep-Blue | Efficient |

Table 2: Performance of a Non-Doped OLED Incorporating a this compound Derivative.

| Device Structure | Emitter | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |

| ITO/HATCN/NPB/TCTA/TPA-TAn-DMAC/TPBI/LiF/Al | TPA-TAn-DMAC | 4.9%[1][2] | Not Reported | Not Reported | (0.14, 0.18)[1][2] |

Experimental Protocols

Synthesis of a Representative Derivative: TPA-TAn-DMAC

A common method for synthesizing complex anthracene derivatives is the Suzuki coupling reaction.[2]

Diagram 1: Synthetic Pathway for TPA-TAn-DMAC.

Caption: Synthetic route for TPA-TAn-DMAC via Suzuki coupling.

Protocol:

-

Reactant Preparation: In a reaction flask, dissolve 2,6-di-tert-butyl-9-bromo-10-(4-bromophenyl)anthracene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline in a mixture of toluene, ethanol, and water.

-

Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base.

-

Reaction Condition: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

Purification: After cooling, extract the product with an organic solvent, wash with water, and dry. Purify the crude product using column chromatography to obtain the final TPA-TAn-DMAC product.

Fabrication of a Non-Doped OLED Device

The following protocol describes the fabrication of a multi-layered OLED device using vacuum thermal evaporation.

Diagram 2: OLED Fabrication Workflow.

Caption: Workflow for the fabrication of a multilayer OLED device.

Protocol:

-

Substrate Preparation:

-

Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).

-

Deposit the following layers sequentially. The deposition rate and thickness are critical for device performance.

-

Hole Injection Layer (HIL): Deposit a 5 nm thick layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) at a rate of 0.1 Å/s.

-

Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a rate of 1.0 Å/s.

-

Electron Blocking Layer (EBL): Deposit a 5 nm thick layer of tris(4-carbazoyl-9-ylphenyl)amine (TCTA) at a rate of 1.0 Å/s.

-

Emissive Layer (EML): Deposit a 20 nm thick layer of TPA-TAn-DMAC at a rate of 1.0 Å/s.

-

Electron Transport Layer (ETL): Deposit a 40 nm thick layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI) at a rate of 1.0 Å/s.

-

-

-

Cathode Deposition:

-

Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1 Å/s.

-

Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5.0 Å/s.

-

-

Encapsulation:

-

Transfer the fabricated device to a nitrogen-filled glovebox.

-

Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

-

Characterization Protocols

-

Photophysical Measurements:

-

Absorption Spectra: Use a UV-Vis spectrophotometer to measure the absorption spectra of thin films of the material deposited on quartz substrates.

-

Photoluminescence Spectra and Quantum Yield: Use a spectrofluorometer with an integrating sphere to measure the photoluminescence spectra and determine the photoluminescence quantum yield (PLQY) of the thin films.

-

-